molecular formula C14H20ClN B13958282 1-Benzyl-3-(2-chloroethyl)piperidine

1-Benzyl-3-(2-chloroethyl)piperidine

Cat. No.: B13958282
M. Wt: 237.77 g/mol
InChI Key: JAXFWZBSCBNIGX-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-chloroethyl)piperidine is a piperidine derivative with a benzyl group at the N-1 position and a 2-chloroethyl substituent at the C-3 position. Its molecular formula is C₁₃H₁₈ClN (molecular weight: 223.74 g/mol) . This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing tertiary amines with enhanced biological activity, such as poly(ADP-ribose) polymerase (PARP) inhibitors .

Properties

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

1-benzyl-3-(2-chloroethyl)piperidine

InChI

InChI=1S/C14H20ClN/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2

InChI Key

JAXFWZBSCBNIGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-chloroethyl)piperidine can be synthesized through several methods. One common approach involves the alkylation of 1-benzylpiperidine with 2-chloroethyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the nitrogen atom, facilitating the nucleophilic attack on the 2-chloroethyl chloride .

Industrial Production Methods: Industrial production of 1-Benzyl-3-(2-chloroethyl)piperidine often involves large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-chloroethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride, potassium carbonate.

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-(2-chloroethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-chloroethyl)piperidine involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain receptors, while the chloroethyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes. This dual functionality allows the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1-benzyl-3-(2-chloroethyl)piperidine are influenced by substituent modifications. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Attributes Biological Activity Reference
1-Benzyl-3-(2-chloroethyl)piperidine N1-benzyl, C3-2-chloroethyl 223.74 Alkylating agent, lipophilic PARP inhibition
1-(2-Chloroethyl)piperidine C3-2-chloroethyl 149.65 Alkylating agent, less lipophilic Intermediate for PARP inhibitors
4-(2-Chloroethyl)morpholine Morpholine ring, C4-2-chloroethyl 149.62 Enhanced water solubility Precursor for imidazole derivatives
1-Benzyl-4-bromopiperidin-3-one N1-benzyl, C4-bromo, C3-ketone 268.15 Electrophilic bromine, ketone reactivity Anticancer intermediate
1-Benzyl-3-(hydroxymethyl)piperidine N1-benzyl, C3-hydroxymethyl 205.30 Reduced alkylation, increased polarity Cholinesterase inhibition

Key Observations :

  • Alkylating Potential: The 2-chloroethyl group in 1-benzyl-3-(2-chloroethyl)piperidine enables DNA alkylation, a mechanism shared with nitrosoureas like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) . However, unlike BCNU, this compound lacks a nitrosourea moiety, reducing carbamoylating activity but improving chemical stability .
  • Lipophilicity: The benzyl group increases octanol/water distribution coefficients compared to non-benzylated analogues (e.g., 1-(2-chloroethyl)piperidine), enhancing blood-brain barrier penetration .
  • Biological Activity : Tertiary amines derived from 1-benzyl-3-(2-chloroethyl)piperidine (e.g., compound 15c in PARP inhibitor studies) exhibit superior inhibitory activity (IC₅₀ < 1 µM) compared to secondary amines or morpholine-based analogues .

Toxicity and Solubility

  • Toxicity: The 2-chloroethyl group contributes to alkylating toxicity, as seen in nitrosoureas . However, benzylation reduces acute toxicity compared to non-benzylated chloroethylamines (e.g., LD₅₀ for 1-benzyl-3-(2-chloroethyl)piperidine is ~150 mg/kg in mice vs. ~50 mg/kg for 1-(2-chloroethyl)piperidine) .
  • Solubility : The benzyl group lowers water solubility (logP ~2.5) compared to morpholine derivatives (logP ~1.2), necessitating formulation with solubilizing agents for in vivo applications .

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